Z-D-allo-Ile DCHA

Vue d'ensemble

Description

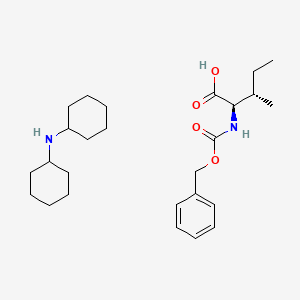

Z-D-allo-Ile DCHA is an organic compound and a reagent for protecting amino acids . It has a molecular formula of C26H42N2O4 .

Synthesis Analysis

The synthesis of Z-D-allo-Ile DCHA involves the use of validated allo-Thr and allo-Ile . Both L-allo-ShK and D-allo-ShK polypeptide chains were prepared by total chemical synthesis .

Molecular Structure Analysis

The molecular structure of Z-D-allo-Ile DCHA is represented by the molecular formula C26H42N2O4 . The compound has a molecular weight of 446.6 g/mol . The InChI representation of the compound is InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1 .

Physical And Chemical Properties Analysis

Z-D-allo-Ile DCHA has a molecular weight of 446.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass of the compound is 446.31445783 g/mol .

Applications De Recherche Scientifique

Inhibition of Prostaglandin Biosynthesis

Docosahexaenoic acid (DCHA), a major component of fish lipid, acts as a strong inhibitor of prostaglandin biosynthesis. This inhibition does not extend to the leukotriene pathway, suggesting a specific biochemical role for DCHA. Such properties might contribute to the cardiovascular protective effects associated with dietary fish lipid intake (Corey, Shih, & Cashman, 1983).

Z-DNA Formation in Negatively Supercoiled Plasmids

The sequence (dC-dA)n X (dG-dT)n has been shown to form left-handed Z-DNA in negatively supercoiled plasmids. This finding is significant as it suggests roles for such Z elements in chromatin activation or genome rearrangements (Nordheim & Rich, 1983).

Biomedical and Photocatalysis Applications

- DCM (Direct Ceramic Machining) process using zirconia demonstrates significant strength and reliability for all-ceramic dental restorations, indicating potential applications in medical devices (Filser et al., 2001).

- Z-scheme photocatalytic systems are explored for environmental remediation and energy conversion. These systems enhance the separation of photogenerated electron-hole pairs and optimize photocatalytic efficiency (Huang et al., 2019).

Biosynthesis of L-allo-Isoleucine

L-allo-isoleucine (L-allo-Ile) is synthesized from L-isoleucine (L-Ile) in natural products through a process involving a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an unprecedented isomerase. This discovery provides insight into the origins of L-allo-Ile in medically significant natural products (Li et al., 2016).

Z-DNA-forming Sequences in Eukaryotic Genomes

The potential Z-forming sequence (dT-dG)n . (dC-dA)n, found in eukaryotic genomes, is not present in the genomes of eubacteria, archaebacteria, or mitochondria, indicating a unique distribution pattern with implications for genome structure and function (Gross & Garrard, 1986).

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMHUFMEYKIYPC-XOZOLZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718513 | |

| Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-allo-Ile DCHA | |

CAS RN |

253595-73-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)

![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)

![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)